2-(4-chlorophenoxy)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and two chlorophenyl groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings, in particular, would contribute to the compound’s rigidity and could influence its chemical reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present .Scientific Research Applications
Synthesis and Antimicrobial Studies
Compounds related to the specified chemical have been synthesized and evaluated for their antimicrobial properties. One study detailed the synthesis of derivatives that exhibited antimicrobial activities, highlighting the potential of these compounds in addressing bacterial and fungal infections (Patel, Mistry, & Desai, 2009).
Antitumor Activity
Further research into derivatives of the chemical compound has shown potential antitumor activities. These compounds were synthesized and screened for their antitumor efficacy across various human tumor cell lines, indicating their promising role in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Insecticidal Properties
Another study explored the insecticidal assessment of certain heterocycles incorporating a thiadiazole moiety, derived from a similar precursor, against the cotton leafworm. This work underlines the compound's utility in developing new, effective insecticides (Fadda et al., 2017).
Heterocyclic Compound Synthesis
The compound's derivatives have been used as precursors in the synthesis of various heterocyclic compounds, such as formazans and oxadiazoles, demonstrating a broad spectrum of biological activities. These studies contribute to the development of new pharmaceuticals and materials with potential applications in medicine and industry (Sah et al., 2014); (Iftikhar et al., 2019).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity . This could result in changes to cellular processes, but the specifics of these interactions require further investigation.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target(s). Without knowledge of the specific target(s), it’s difficult to predict which pathways might be affected. Given the compound’s structure, it could potentially influence pathways related to cell signaling, metabolism, or other cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific target(s) and mode of action. Potential effects could range from changes in gene expression to alterations in cellular metabolism or cell signaling .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in a particular area (such as medicinal chemistry), future research could focus on optimizing its activity, improving its synthesis, or investigating its mechanism of action .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O2S/c21-14-3-1-13(2-4-14)19-24-20-26(25-19)16(12-29-20)9-10-23-18(27)11-28-17-7-5-15(22)6-8-17/h1-8,12H,9-11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELMYCQJUGRIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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